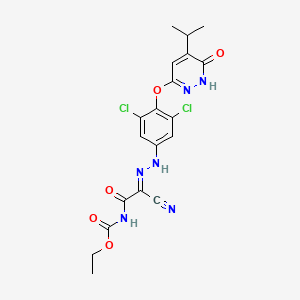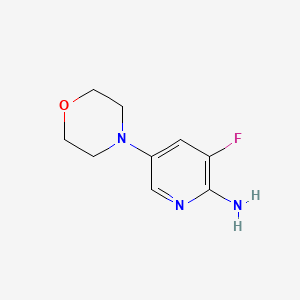
3-Fluoro-5-morpholinopyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-morpholinopyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .
Méthodes De Préparation
The synthesis of 3-Fluoro-5-morpholinopyridin-2-amine involves several steps. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as tetra-n-butylammonium fluoride (TBAF). The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures .
Industrial production methods for fluorinated pyridines often involve large-scale reactions using similar nucleophilic substitution techniques. The availability of fluorinated synthetic blocks and effective fluorinating reagents has facilitated the industrial production of these compounds .
Analyse Des Réactions Chimiques
3-Fluoro-5-morpholinopyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents used in these reactions include TBAF for nucleophilic substitution, KMnO4 for oxidation, and LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Fluoro-5-morpholinopyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their biological activity.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-morpholinopyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-Fluoro-5-morpholinopyridin-2-amine can be compared with other fluorinated pyridines, such as 2-fluoropyridine and 4-fluoropyridine. These compounds share similar properties due to the presence of the fluorine atom but differ in their specific substitution patterns and resulting reactivity. The unique position of the fluorine atom in this compound gives it distinct chemical and biological properties .
Similar compounds include:
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3-Fluoropyridine
Propriétés
Formule moléculaire |
C9H12FN3O |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
3-fluoro-5-morpholin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12FN3O/c10-8-5-7(6-12-9(8)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |
Clé InChI |
GVVXWULLMBQXHX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC(=C(N=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


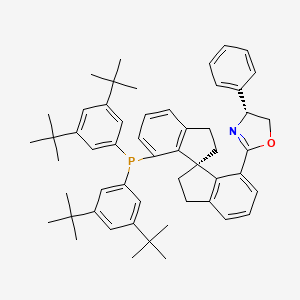


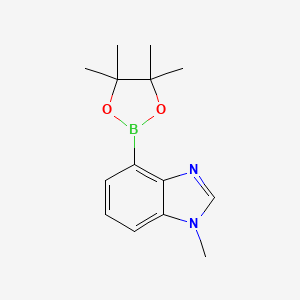
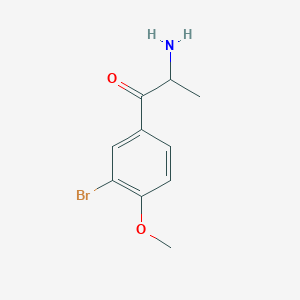
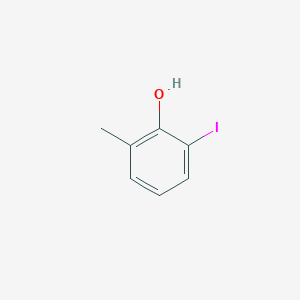

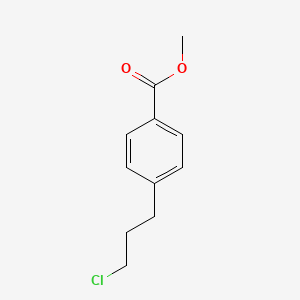
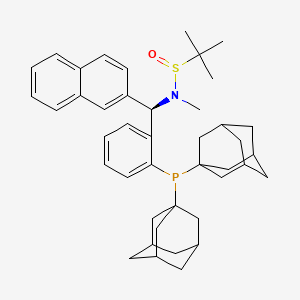
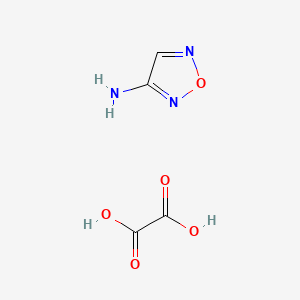

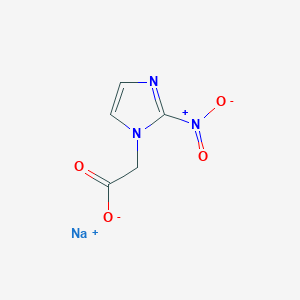
![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
